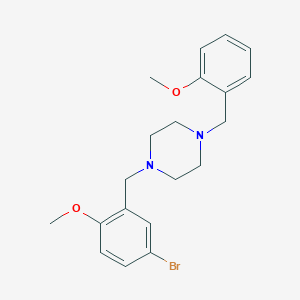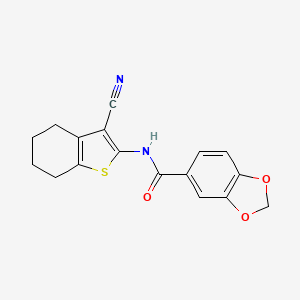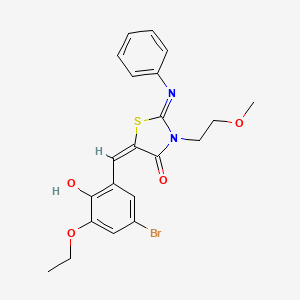
1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of bromine and methoxy groups attached to benzyl rings, which are further connected to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with 2-methoxybenzylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of receptor-ligand interactions and as a potential ligand for various biological targets.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-methoxybenzyl)piperazine
- 1-(2-Methoxybenzyl)piperazine
- 1-(5-Bromo-2-methoxyphenyl)piperazine
Uniqueness
1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine is unique due to the presence of both bromine and methoxy groups on the benzyl rings, which confer distinct chemical and biological properties. This dual substitution pattern allows for specific interactions with molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H25BrN2O2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25BrN2O2/c1-24-19-6-4-3-5-16(19)14-22-9-11-23(12-10-22)15-17-13-18(21)7-8-20(17)25-2/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
FIXSENWVSWXVNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine](/img/structure/B10888008.png)
![N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine](/img/structure/B10888016.png)
![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10888032.png)
![2,2-Diphenyl-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10888040.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10888043.png)
![methyl (2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10888045.png)
![2-(2-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10888047.png)



![Methyl 3-chloro-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10888071.png)

![3,5-dinitro-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10888084.png)
